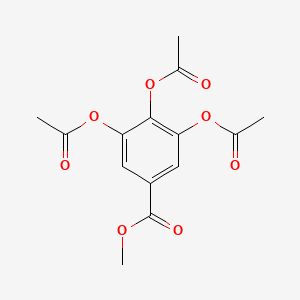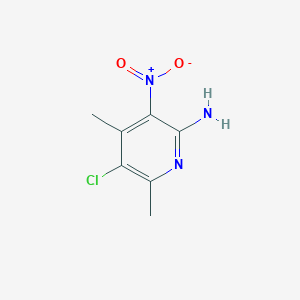
3-Bromo-6-iodo-2,5-dimethoxyphenol
Descripción general
Descripción
3-Bromo-6-iodo-2,5-dimethoxyphenol is a chemical compound with the formula C8H8BrIO3 . It is used in various chemical reactions and has a molecular weight of 358.96 .
Synthesis Analysis
The synthesis of phenols, which includes this compound, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that bromophenols, which include this compound, can undergo various chemical transformations. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Synthesis of Halogenated Compounds
3-Bromo-6-iodo-2,5-dimethoxyphenol is potentially involved in the synthesis of various halogenated compounds. For instance, the study by Chmurski and Defaye (2000) demonstrates the use of similar halogenated cyclodextrins in the synthesis of per(6-deoxy-6-halo) cyclodextrins, highlighting the role of halogenated compounds in supramolecular chemistry (Chmurski & Defaye, 2000).
Chemical Analysis and Forensic Toxicology
In forensic toxicology, compounds similar to this compound are analyzed for their presence in various substances. Kanai et al. (2008) provide extensive data for the simultaneous analysis of phenethylamine-type designer drugs, which include compounds with structural similarities (Kanai et al., 2008).
Studies on Pyrolysis Products
The study of pyrolysis products of new psychoactive substances, including those structurally related to this compound, is crucial in understanding their stability and potential toxic effects when exposed to heat. Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a compound similar to this compound (Texter et al., 2018).
Halogen-Bonded Structures
Research into halogen-bonded structures, particularly involving bromo and iodo substituents, is relevant to the study of this compound. Oburn et al. (2015) reported on the X-ray structure of iodo- and bromo-phenylethynylpyridines, illustrating the potential of halogen bonding in crystal engineering (Oburn et al., 2015).
Antioxidant Compound Synthesis
The synthesis and modification of antioxidant compounds are another area where compounds like this compound might be relevant. Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally similar to this compound, for the synthesis of dimers with high antioxidant capacity (Adelakun et al., 2012).
Organic Synthesis and Chemical Modifications
Organic synthesis involving halogenated compounds, such as this compound, is critical in the development of various chemical entities. Medina and Hanson (2003) demonstrated the oxidative bromination and iodination of dimethylacetanilides, which are processes relevant to the manipulation of halogenated compounds (Medina & Hanson, 2003).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-5-iodobenzoic acid, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
5-bromo-2-iodo-3,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO3/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBXOOAIUHOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1I)O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298355 | |
| Record name | 3-Bromo-6-iodo-2,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202735-35-1 | |
| Record name | 3-Bromo-6-iodo-2,5-dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202735-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-iodo-2,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloro[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)


![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)





![tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B3250341.png)


![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)